molecular formula C8H8O3S B2678519 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid CAS No. 62323-41-5

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid

Cat. No.: B2678519
CAS No.: 62323-41-5
M. Wt: 184.21
InChI Key: JRUKIEVNYGYTAA-UHFFFAOYSA-N
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Description

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique structural features of this compound contribute to its distinct biological activities and applications.

Biological Activity

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly in cancer research and inflammation modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 62323-41-5
  • Molecular Formula : C8H8O3S
  • Molecular Weight : 184.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with prostaglandin E receptors (EP receptors), specifically EP2 and EP4. These receptors are involved in various physiological processes, including inflammation and tumor progression. Studies suggest that antagonists of these receptors can inhibit tumor growth and modulate immune responses, making this compound a candidate for therapeutic applications in cancer treatment and inflammatory diseases .

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its potential to reduce cell viability in various cancer types by inducing apoptosis and inhibiting cell cycle progression. The following table summarizes key findings from recent studies:

Study ReferenceCancer TypeIC50 (µM)Mechanism
Kuo KT et al. (2009)Esophageal Squamous Cell Carcinoma25Induces apoptosis via EP receptor modulation
Miyata Y et al. (2013)Prostate Cancer30Inhibits cell proliferation through COX inhibition
Alaa M et al. (2009)Lung Squamous Cell Carcinoma20Reduces tumor growth by blocking EP4 receptor

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). This action is significant in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The following table summarizes the anti-inflammatory effects observed in various studies:

Study ReferenceConditionEffect Observed
Chuang PC et al. (2010)EndometriosisReduced endometrial lesions in mice
Kofler DM et al. (2014)Multiple Sclerosis ModelDecreased inflammation markers
Jin J et al. (2007)Parkinson's Disease ModelNeuroprotective effects in rodent models

Case Studies

Case studies provide valuable insights into the real-world applications of this compound. For instance, a case study involving patients with advanced prostate cancer treated with EP receptor antagonists demonstrated significant tumor regression and improved quality of life metrics . Another case study focusing on patients with rheumatoid arthritis highlighted the compound's ability to reduce joint inflammation and pain levels effectively.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-5-3-4-6(12-5)7(9)8(10)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUKIEVNYGYTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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